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Compound of Interest

Compound Name: 1-Propanesulfonyl chloride

Cat. No.: B154433

Introduction

1-Propanesulfonyl chloride (CAS No. 10147-36-1) is a key intermediate in organic synthesis,
widely utilized in the pharmaceutical and agrochemical industries for the introduction of the
propanesulfonyl moiety.[1] Its chemical formula is CsH7ClO2S, and its structure consists of a
propyl group attached to a sulfonyl chloride functional group.[2] Accurate spectroscopic
characterization is crucial for its identification, purity assessment, and to understand its
reactivity. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectral data of 1-propanesulfonyl chloride, complete with experimental
protocols and data visualization to aid researchers and professionals in drug development.

Chemical Structure and Spectroscopic Correlation

The structure of 1-propanesulfonyl chloride, CHsCH2CH2SO:2Cl, gives rise to distinct signals
in its NMR and IR spectra. The three non-equivalent sets of protons and carbons in the propyl
chain are clearly distinguishable in *H and 13C NMR spectroscopy. The highly electronegative
sulfonyl chloride group significantly influences the chemical shifts of the adjacent methylene
group. In IR spectroscopy, the characteristic vibrational frequencies of the S=0O and S-CI bonds
provide definitive evidence for the sulfonyl chloride functionality.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-propanesulfonyl chloride, both *H and 3C NMR provide unambiguous
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structural confirmation.

'H NMR Spectral Data

The *H NMR spectrum of 1-propanesulfonyl chloride exhibits three distinct signals
corresponding to the three sets of protons in the propyl chain. The chemical shifts are
influenced by the proximity to the electron-withdrawing sulfonyl chloride group.

] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
CHs- ~1.1 Triplet ~7.5
-CHz- (middle) ~2.0 Sextet ~7.5
-CH2-S0O2Cl ~3.6 Triplet ~7.5

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of 1-propanesulfonyl chloride shows three signals,
one for each carbon atom in the propyl chain.

Carbon Assignment Chemical Shift () ppm
CHs- ~13
-CH2- (middle) ~18
-CH2-SO:ClI ~60

Infrared (IR) Spectral Data

The IR spectrum of 1-propanesulfonyl chloride is characterized by strong absorption bands
corresponding to the stretching vibrations of the sulfonyl chloride group and the C-H bonds of
the alkyl chain.[3] The spectrum is typically recorded as a neat liquid film.[2]
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Wavenumber (cm~?) Vibrational Mode Intensity
~2970, ~2880 C-H (alkane) stretching Medium-Strong
~1370 S=0 asymmetric stretching Strong

~1170 S=0 symmetric stretching Strong

~580 S-Cl stretching Strong

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of 1-

propanesulfonyl chloride.

NMR Spectroscopy Protocol

Sample Preparation: A solution of 1-propanesulfonyl chloride is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDCIs). Tetramethylsilane (TMS) is typically added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is

used.
'H NMR Acquisition:

o A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise
ratio.

o Arelaxation delay of 1-2 seconds is used between pulses.
13C NMR Acquisition:
o A proton-decoupled pulse sequence is employed.

o Alarger number of scans is typically required compared to *H NMR to achieve an
adequate signal-to-noise ratio.
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o Arelaxation delay of 2-5 seconds is used.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

e Sample Preparation (Neat Liquid):

o Adrop of neat 1-propanesulfonyl chloride is placed on the surface of one IR-transparent
salt plate (e.g., NaCl or KBr).[4]

o A second salt plate is carefully placed on top to create a thin liquid film between the plates.
¢ Instrumentation: A standard FTIR spectrometer is used.

e Background Spectrum: A background spectrum of the empty sample compartment is
recorded to subtract the contributions of atmospheric CO2 and water vapor.

e Sample Spectrum Acquisition:
o The prepared salt plates are placed in the sample holder of the spectrometer.
o The spectrum is recorded over a typical range of 4000-400 cm~1.[4]
o Multiple scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Data Visualization

The logical relationship between the structure of 1-propanesulfonyl chloride and its
characteristic spectral data can be visualized as follows:
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1-Propanesulfonyl Chioride Structure
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Caption: Correlation of 1-Propanesulfonyl Chloride structure with its NMR and IR spectral

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154433#1-propanesulfonyl-chloride-spectral-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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